2-Bromo-5-cyclopropylbenzeneacetic acid
Description
2-Bromo-5-cyclopropylbenzeneacetic acid is a brominated aromatic compound featuring a cyclopropyl substituent and an acetic acid side chain. This structure distinguishes it from simpler benzoic acid derivatives, as the acetic acid moiety (CH₂COOH) introduces greater steric bulk and altered electronic properties compared to the carboxyl group (COOH) in benzoic acid analogs. The compound is likely utilized in pharmaceutical or agrochemical synthesis as a building block for designing molecules with tailored reactivity or binding properties.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-(2-bromo-5-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H11BrO2/c12-10-4-3-8(7-1-2-7)5-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
RFEAVADQUORCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylbenzeneacetic acid typically involves the bromination of 5-cyclopropylphenyl-acetic acid. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclopropylbenzeneacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl-acetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-cyclopropylbenzeneacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylbenzeneacetic acid involves its interaction with specific molecular targets. The bromine atom and cyclopropyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The closest analogues identified in the evidence include:
5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4): A brominated and chlorinated benzoic acid derivative.
2-Bromo-5-cyclopropylbenzoic acid (CAS: 1692662-86-4): A brominated benzoic acid with a cyclopropyl group.
| Property | 2-Bromo-5-cyclopropylbenzeneacetic Acid | 5-Bromo-2-chlorobenzoic Acid | 2-Bromo-5-cyclopropylbenzoic Acid |
|---|---|---|---|
| Core Structure | Benzeneacetic acid (CH₂COOH side chain) | Benzoic acid (COOH) | Benzoic acid (COOH) |
| Substituents | Br, cyclopropyl | Br, Cl | Br, cyclopropyl |
| Molecular Weight (g/mol) | ~259.1 (estimated) | 235.45 | 241.05 |
| Key Functional Groups | Bromine (electrophilic site), cyclopropyl (steric bulk), acetic acid (flexible side chain) | Bromine, chlorine (electron-withdrawing) | Bromine, cyclopropyl (steric bulk) |
| Potential Reactivity | Suzuki coupling at Br; acetic acid enables conjugation or salt formation | Halogenated sites for nucleophilic substitution | Similar to benzoic acid but with cyclopropyl-induced steric hindrance |
Key Differences :
- The acetic acid side chain in this compound enhances solubility in polar solvents compared to benzoic acid derivatives .
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